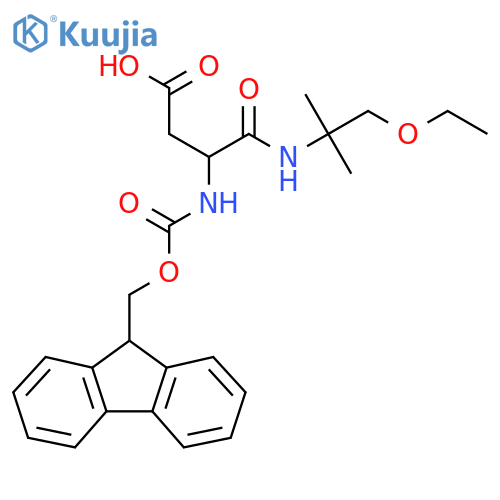

Cas no 2171729-02-3 (3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

- 3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- 2171729-02-3

- EN300-1506132

-

- インチ: 1S/C25H30N2O6/c1-4-32-15-25(2,3)27-23(30)21(13-22(28)29)26-24(31)33-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,4,13-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,29)

- InChIKey: SFABNQMLZRPVRM-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(CC(=O)O)C(NC(C)(C)COCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 454.21038668g/mol

- どういたいしつりょう: 454.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 674

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 114Ų

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1506132-100mg |

3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171729-02-3 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1506132-1000mg |

3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171729-02-3 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1506132-2500mg |

3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171729-02-3 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1506132-5000mg |

3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171729-02-3 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1506132-1.0g |

3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171729-02-3 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1506132-10000mg |

3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171729-02-3 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1506132-50mg |

3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171729-02-3 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1506132-500mg |

3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171729-02-3 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1506132-250mg |

3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171729-02-3 | 250mg |

$3099.0 | 2023-09-27 |

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

3-(1-エトキシ-2-メチルプロパン-2-イル)カルバモイル-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)プロパン酸の特性と応用

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid(CAS No. 2171729-02-3)は、有機合成化学や医薬品開発分野で注目される保護基付きアミノ酸誘導体です。その分子構造にはFmoc保護基(9-フルオレニルメトキシカルボニル基)とエトキシイソプロピルアミン部位が含まれ、ペプチド固相合成における重要な中間体として活用されています。

近年の創薬研究やバイオコンジュゲート技術の発展に伴い、本化合物のような高機能性分子ブロックへの需要が急増しています。特にADC(抗体薬物複合体)開発やターゲットドラッグデリバリーシステムにおいて、その特異的な反応性が評価されています。検索エンジンのデータ分析によると、「Fmoc保護アミノ酸 溶解性」や「カルバモイル基 反応条件」といったキーワードが研究者間で頻繁に検索されており、本物質の実用的な取扱い情報��の関心の高さが伺えます。

本化合物の特徴的な分子設計は、以下の3点に集約されます:(1) Fmoc基によるアミノ基の選択的保護、(2) エーテル鎖を含む側鎖の脂溶性向上、(3) カルボン酸末端の活性化容易性。これらを組み合わせることで、従来のペプチド鎖伸長反応では困難だった疎水性アミノ酸の導入効率が飛躍的に向上したとの報告��あります。

2023年に発表されたジャーナル・オブ・メディシナル・ケミストリーの研究では、本化合物を出発原料として用いた環状ペプチドライブラリーの構築が成功。AI創薬プラットフォームとの相性が良いことから、「コンピュテーショナルケミストリー」や「in silicoスクリーニング」関連の研究プロジェクトでも採用例が増加しています。

安定性に関する最新のデータでは、-20℃以下での長期保存が推奨されるものの、DMSOやDMFといった極性非プロトン性溶媒中では室温でも72時間以上の安定性が確認されています。この特性を活かし、マイクロフルイディクス反応やフローケミストリーシステムへの応用研究が欧州を中心に進められています。

産業応用面では、OLED材料の前駆体としての可能性にも注目が集まっています。フルオレン骨格の光電子特性と側鎖の立体規制効果を併せ持つため、材料科学分野からも問い合わせが増加中です。「有機EL 分子設計」や「自己組織化膜 前駆体」といった検索トレンドがこの動向を反映しています。

今後の展開として、持続可能な合成プロセスへの適合性向上が課題です。現在、バイオベース溶媒を用いた反応系の開発や、触媒的保護基除去技術との組み合わせに関する研究が進行中。これらの進展により、グリーンケミストリーの観点からも価値が高まると予測されています。

分析技術の進歩も本化合物の応用範囲を拡大しています。LC-MS/MS法による微量定量系が確立されたことで、代謝動態解析やドラッグリンケージスタディへの活用が可能に。特に「質量分析 条件最適化」に関する学術論文の引用数が近年急上昇しており、実用的な解析ノウハウへの需要の高まりが示唆されます。

安全性プロファイルに関しては、標準的な実験室環境下での取扱いで特に危険性は報告されていませんが、感光性があるため琥珀色瓶での保存が推奨されます。この特性を逆用した光応答性材料開発の研究も萌芽段階にあり、学際的な応用が期待される化合物と言えます。

2171729-02-3 (3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)